molecular formula C14H18N8 B11836677 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Cat. No.: B11836677
M. Wt: 298.35 g/mol
InChI Key: YXZPTTJDOPURBJ-UHFFFAOYSA-N
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Description

5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound with the molecular formula C14H18N8. It is known for its unique structure, which includes both pyridine and pyrazine rings, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrazine with 5-amino-2-chloropyridine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its application, such as inhibiting specific enzymes in a disease model .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-((5-Amino-4-((2-(dimethylamino)ethyl)amino)pyridin-2-yl)amino)pyrazine-2-carbonitrile apart is its combined structure of pyridine and pyrazine rings, along with the presence of multiple amino groups.

Properties

Molecular Formula

C14H18N8

Molecular Weight

298.35 g/mol

IUPAC Name

5-[[5-amino-4-[2-(dimethylamino)ethylamino]pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C14H18N8/c1-22(2)4-3-17-12-5-13(20-8-11(12)16)21-14-9-18-10(6-15)7-19-14/h5,7-9H,3-4,16H2,1-2H3,(H2,17,19,20,21)

InChI Key

YXZPTTJDOPURBJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC=C1N)NC2=NC=C(N=C2)C#N

Origin of Product

United States

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